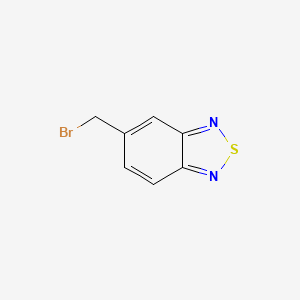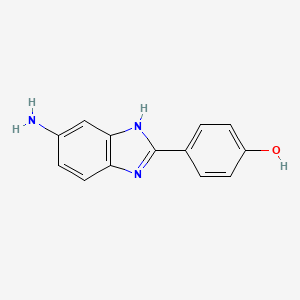
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an amino group at the 5-position of the benzimidazole ring and a phenol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol typically involves the following steps:
-
Formation of Benzimidazole Ring: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or formamide, under acidic conditions. This reaction forms the benzimidazole ring.
-
Introduction of Amino Group: : The amino group is introduced at the 5-position of the benzimidazole ring through nitration followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
-
Attachment of Phenol Group: : The phenol group is introduced at the 4-position through a coupling reaction. This can be achieved by reacting the amino-substituted benzimidazole with a phenol derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
-
Substitution: : The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the benzimidazole ring can engage in π-π interactions with aromatic residues. These interactions disrupt the normal function of the enzyme, leading to its inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Amino-1H-benzoimidazol-2-yl)-benzoic acid: Contains a carboxylic acid group instead of a phenol group.
(5-Amino-1H-benzimidazol-2-yl)methanol: Contains a methanol group instead of a phenol group.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Contains a methoxy group instead of a phenol group.
Uniqueness
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with other molecules, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
435341-99-4 |
|---|---|
Formule moléculaire |
C13H12ClN3O |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |
Clé InChI |
ROSIZAQIQNULMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


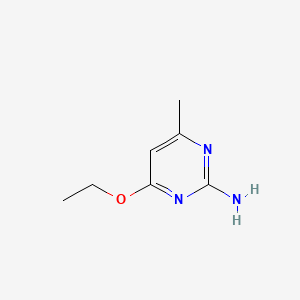

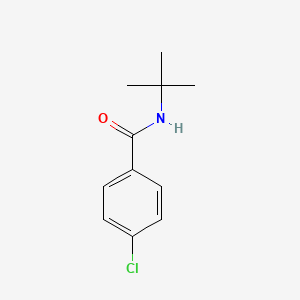

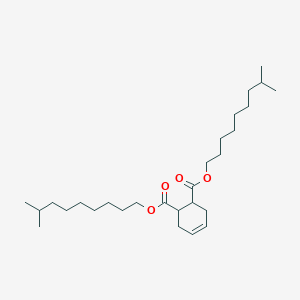
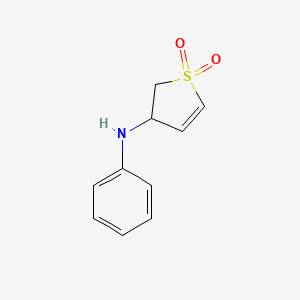



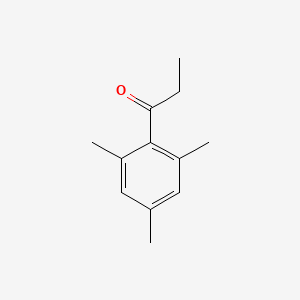

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
